Defined Synthetic Intermediate for PKB/Akt Inhibitors with Documented High-Yield Route
1-(4-Nitrophenyl)cyclobutanamine is a key intermediate in the synthesis of N-substituted-1-(4-aminophenyl)cyclobutylamine, a core scaffold for PKB/Akt kinase inhibitors [1]. Patent CN-105315161-A describes a novel, industrially scalable route that converts 1-phenylcyclobutanecarbonitrile to 1-(4-nitrophenyl)cyclobutanecarbonitrile in 97% yield via nitration, followed by conversion to 1-(4-nitrophenyl)cyclobutanecarboxamide in 99% yield [2]. This two-step sequence enables kilogram-scale production with >98% purity, which is critical for downstream medicinal chemistry workflows targeting AKT isoforms. In contrast, the 3-nitro and 2-nitro regioisomers are not documented as intermediates in analogous high-yield industrial processes, making the para-nitro isomer the preferred choice for PKB/Akt inhibitor development programs.
| Evidence Dimension | Synthetic yield and purity in a scalable nitration route |
|---|---|
| Target Compound Data | 97% yield (nitration step); 99% yield (amide step); purity >98% |
| Comparator Or Baseline | 3-nitro and 2-nitro regioisomers: no comparable industrial-scale yield data found in the patent literature |
| Quantified Difference | Not applicable (comparator data absent) |
| Conditions | Nitration with Mg(NO₃)₂·6H₂O in methanesulfonic acid, then hydrolysis with NaOH/H₂O₂ |
Why This Matters
Procurement of 1-(4-nitrophenyl)cyclobutanamine is justified when the synthetic objective is the production of PKB/Akt inhibitor intermediates, as the para-nitro regioisomer is uniquely validated in a published, high-yield industrial process.
- [1] Patent CN-105315161-A. Method for preparing key intermediate of PKB/Akt inhibitor. Xiamen Medical College. Publication date: 2016-02-10. View Source
- [2] Patent CN-105315161-A. Example 1 and Example 2: synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile (97% yield) and 1-(4-nitrophenyl)cyclobutanecarboxamide (99% yield). View Source
